(R)-N-Boc-2-aminocyclohexanone

Chiral resolution Enantiomeric purity Asymmetric synthesis

In asymmetric synthesis, racemic aminocyclohexanone derivatives introduce 50% unwanted stereoisomer, reducing yield & requiring costly chiral resolution. (R)-N-Boc-2-aminocyclohexanone (CAS 149524-64-1) resolves this: - Guaranteed (R)-stereochemistry eliminates stereoisomer contamination - Boc protection enables chemoselective ketone transformations without amine interference - ≥98% purity with defined chirality for reproducible asymmetric synthesis Ideal for constructing (R)-configured amine pharmacophores, peptidomimetics, and chiral 1,2-amino alcohol/diamine motifs.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 149524-64-1
Cat. No. B142853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-2-aminocyclohexanone
CAS149524-64-1
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1=O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1
InChIKeyGHIGUHHFUUAJJN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-N-Boc-2-aminocyclohexanone


(R)-N-Boc-2-aminocyclohexanone (CAS 149524-64-1) is a chiral, non-racemic, orthogonally protected β-aminocyclohexanone derivative [1]. It is characterized by a cyclohexanone core bearing a Boc (tert-butyloxycarbonyl)-protected primary amine at the 2-position in a defined (R)-stereochemical configuration . With a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol, it is primarily utilized as a research chemical and key intermediate in organic synthesis [1]. Its value proposition for procurement lies in its precise stereochemistry and dual functionality (protected amine and ketone), enabling its use in the asymmetric construction of more complex, chiral molecules, particularly within medicinal chemistry and drug discovery programs [2].

Why (R)-N-Boc-2-aminocyclohexanone Cannot Be Replaced


In procurement for asymmetric synthesis or chiral molecule construction, substituting (R)-N-Boc-2-aminocyclohexanone with its enantiomer (S)-N-Boc-2-aminocyclohexanone (CAS 145106-47-4) [1], the racemic mixture (CAS 291533-10-3) , or an unprotected 2-aminocyclohexanone salt [2] will lead to fundamentally different scientific outcomes. The (R)-enantiomer provides a specific three-dimensional vector for molecular interaction and building, which the (S)-enantiomer will invert, often leading to a complete loss of desired biological activity or material property in the final product . Using a racemate introduces a 50% impurity of the unwanted stereoisomer, reducing yield and complicating purification in subsequent stereospecific steps. Finally, the unprotected amine in compounds like 2-aminocyclohexanone hydrochloride is incompatible with many reaction conditions where the Boc group provides essential orthogonality and stability [3]. The quantitative and functional evidence below substantiates why this specific compound is the only correct selection for its intended purpose.

Comparative Evidence for (R)-N-Boc-2-aminocyclohexanone


Enantiomeric Purity vs. Racemate

The defining differentiator is its absolute stereochemistry. As a single (R)-enantiomer, its specific rotation and chromatographic behavior are distinct from its (S)-enantiomer (CAS 145106-47-4) [1]. The racemic mixture (CAS 291533-10-3) contains equal parts of both, effectively reducing the concentration of the desired isomer by 50% and rendering it unsuitable for stereospecific applications . Commercial specifications for the (R)-enantiomer require a minimum purity of 97% and enantiomeric excess (ee) of ≥98% , ensuring minimal contamination from the unwanted stereoisomer. This stands in stark contrast to the racemate, which by definition has 0% ee.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Orthogonal Protection vs. Unprotected Amine

The presence of the acid-labile Boc protecting group on the amine provides orthogonal stability relative to the ketone functionality . This allows for selective derivatization of the ketone (e.g., via reductive amination, Grignard addition) without affecting the amine. In contrast, unprotected 2-aminocyclohexanone (as its hydrochloride salt, CAS 6946-05-0) is a racemic mixture where both amine and ketone are reactive, leading to complex, non-selective product mixtures and limiting its use in multi-step syntheses [1]. The Boc group also enhances the molecule's stability for storage and handling compared to the free amine, which is prone to oxidation and self-condensation [2].

Medicinal chemistry Peptide synthesis Protecting group strategy

Physicochemical Properties vs. Salt

While not a driver of biological activity, the physicochemical properties differ significantly from the unprotected 2-aminocyclohexanone hydrochloride salt (CAS 6946-05-0) [1]. The Boc-protected (R)-enantiomer has a higher computed LogP (XLogP3-AA = 1.6) [2] compared to the unprotected salt, indicating greater lipophilicity and potential for different solubility and chromatographic behavior. It has a boiling point of 335.9±31.0 °C [3] versus the salt which decomposes before boiling. The (R)-enantiomer is slightly soluble in water (3.4 g/L at 25°C) [3], whereas the hydrochloride salt is designed for enhanced aqueous solubility [1]. These differences impact its handling, purification, and use in non-aqueous reaction media, distinguishing it from the more polar, water-soluble salt form.

Preformulation Physicochemical properties Solubility

Enantiopure Building Block Synthesis

The compound's defined (R)-stereochemistry positions it as a versatile starting material for introducing chirality into more complex scaffolds [1]. In contrast to achiral alternatives like the hydrochloride salt, its use circumvents the need for inefficient, late-stage chiral resolution. For example, in a patent application for novel peptide derivatives, similar protected aminocyclohexanones are used as key intermediates to build renin inhibitors [2]. While no direct quantitative yield comparison with its (S)-enantiomer exists in a public head-to-head assay for a specific product, the use of the correct enantiomer is a binary choice for success in an asymmetric synthesis; using the wrong enantiomer results in a 0% yield of the desired stereoisomer.

Chiral pool synthesis Asymmetric catalysis Drug discovery

Applications of (R)-N-Boc-2-aminocyclohexanone


Asymmetric Synthesis of Chiral Amines

This is the core application. When a medicinal chemistry program requires the construction of a specific (R)-configured amine pharmacophore or a chiral scaffold derived from an aminocyclohexanone core, (R)-N-Boc-2-aminocyclohexanone is the required starting material [1]. Its use guarantees the correct three-dimensional architecture from the outset, avoiding the use of the (S)-enantiomer or racemate, which would necessitate a costly and yield-reducing chiral resolution step or lead to an inactive product. The Boc protection allows for standard manipulations on the ketone, such as reductive amination or organometallic additions, prior to deprotection to the free chiral amine.

Orthogonal Heterocycle Synthesis

This compound is ideal for synthetic sequences requiring the sequential, chemoselective modification of the ketone and amine functionalities [2]. The Boc group protects the amine, enabling reactions like the formation of enamines, Wittig reactions on the ketone, or alpha-alkylation without side reactions at the nitrogen center. This level of control is not possible with the unprotected, racemic 2-aminocyclohexanone hydrochloride. After the desired ketone transformations are complete, the Boc group can be cleaved with acid (e.g., TFA) to reveal a primary amine poised for further derivatization, such as amide bond formation or reductive amination.

Peptidomimetics and Macrocyclic Scaffolds

The conformationally constrained cyclohexanone ring, combined with the defined (R)-stereocenter and orthogonal protection, makes it a valuable building block for peptidomimetics and other macrocyclic structures [3]. The rigid core can introduce specific spatial orientation and reduce the conformational entropy of a molecule, which can be critical for target binding and bioavailability. As evidenced by patent literature referencing similar structures for renin inhibitors, this class of building block is instrumental in constructing bioactive molecules with precise topologies [3]. Procuring the specific (R)-enantiomer is essential for accessing this defined structural space.

Enantiopure β-Amino Alcohols and Diamines

Through standard functional group interconversions, the ketone of (R)-N-Boc-2-aminocyclohexanone can be reduced to an alcohol or converted to an imine/amine. This provides a direct route to valuable chiral 1,2-amino alcohol or 1,2-diamine motifs . These motifs are ubiquitous in asymmetric catalysis (as chiral ligands) and medicinal chemistry. The use of this single enantiomer ensures the final 1,2-difunctionalized product is also a single, defined stereoisomer, unlike starting from an achiral or racemic precursor, which would yield a mixture of diastereomers or enantiomers.

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